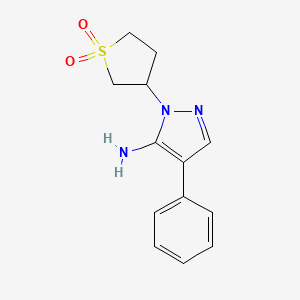

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

3-(5-Amino-4-phenyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione is a heterocyclic compound featuring a pyrazole ring substituted with a 5-amino and 4-phenyl group, linked to a thiolane sulfone moiety (1λ⁶-thiolane-1,1-dione). This structure combines a biologically active pyrazole core with a sulfone group, which often enhances metabolic stability and binding affinity in medicinal chemistry contexts. While direct experimental data for this specific compound are scarce in the provided literature, its structural analogs and synthesis pathways offer critical insights.

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c14-13-12(10-4-2-1-3-5-10)8-15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJXCHHFPICZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-amino-4-phenyl-1H-pyrazole with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Antiviral and Antitumoral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral and antitumoral properties. For instance, a series of compounds similar to 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione were synthesized and evaluated for their biological activity against various cancer cell lines. The results demonstrated that subtle modifications in the phenyl moiety could enhance the compounds' efficacy against tumor cells by inhibiting tubulin polymerization, a critical process in cell division .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is linked to conditions such as type 2 diabetes and obesity. This suggests that the compound could be useful in developing treatments for metabolic syndrome and related disorders .

Anti-inflammatory Properties

In silico studies have indicated that 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This property positions the compound as a candidate for further development into anti-inflammatory drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CAS: 1183914-73-9)

- Structure: Bromine replaces the 5-amino and 4-phenyl groups.

- Properties : The bromo substituent increases molecular weight (265.13 g/mol vs. ~275–300 g/mol for the target compound) and may enhance halogen bonding. This analog’s synthesis involves nucleophilic substitution reactions, as seen in brominated pyrazole derivatives .

- Applications : Brominated pyrazoles are intermediates in agrochemicals (e.g., fipronil analogs in ).

(b) 3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione (CAS: 303992-20-3)

- Structure: A 4-methoxyphenylamino group replaces the pyrazole core.

- Properties: The methoxy group enhances lipophilicity (logP ~1.5–2.0) compared to the amino-phenyl-pyrazole system.

Modifications to the Sulfone-Bearing Ring

(a) 4-[(3-Amino-1H-pyrazol-1-yl)methyl]-1λ⁶-thiane-1,1-dione (CAS: 2137821-53-3)

- Structure : A thiane (six-membered sulfur ring) replaces the thiolane (five-membered).

- Properties : The larger ring may alter conformational flexibility and steric bulk. Molecular weight (229.30 g/mol) is lower due to the absence of phenyl substitution .

(b) 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 926260-88-0)

Functional Group Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target compound | Pyrazole-thiolane sulfone | 5-Amino, 4-phenyl | ~275–300* | High polarity, H-bond donor/acceptor |

| 3-(4-Bromo-pyrazolyl)-thiolane sulfone | Pyrazole-thiolane sulfone | 4-Bromo | 265.13 | Halogen bonding potential |

| 3-[(4-Methoxyphenyl)amino]-thiolane sulfone | Aniline-thiolane sulfone | 4-Methoxy | 241.31 | Increased lipophilicity |

| 4-[(3-Amino-pyrazolyl)methyl]-thiane sulfone | Pyrazole-thiane sulfone | 3-Amino, methyl linker | 229.30 | Conformational flexibility |

*Estimated based on structural analogs.

Biological Activity

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The thiolane moiety contributes to its chemical stability and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. A specific focus has been on its ability to inhibit cancer cell proliferation. For instance, compounds with similar pyrazole structures have shown promising results against various cancer cell lines. In particular, a related pyrazolone demonstrated significant antiproliferative activity against A549 (lung cancer) and NCI-H522 (non-small cell lung cancer) cell lines .

| Compound | Cell Line | Activity |

|---|---|---|

| Pyrazolone P7 | A549 | High antiproliferative activity |

| NCI-H522 | High antiproliferative activity |

The mechanism of action for compounds in this class often involves the inhibition of key signaling pathways involved in cell proliferation and survival. For example, inhibitors targeting p38 MAP kinase have been investigated for their role in modulating inflammatory responses and cancer progression. The binding affinity of these compounds to the ATP-binding pocket of p38 MAP kinase has been established through X-ray crystallography, revealing critical interactions that enhance selectivity and potency .

Pharmacological Studies

Pharmacological evaluations have indicated that 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione may exhibit anti-inflammatory properties as well. Compounds with similar structures have been noted for their ability to modulate inflammatory cytokines, suggesting a potential dual role in both cancer therapy and inflammation management.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. These studies utilized high-throughput screening methods to identify compounds with significant biological activity against specific targets. The results indicated that modifications to the pyrazole ring can significantly enhance biological efficacy .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/DMF (1:1) | Balances polarity and reflux |

| Temperature | 80–90°C (reflux) | Maximizes cyclization |

| Catalyst | Acetic acid (0.5–1 eq) | Reduces side reactions |

What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH₂ at δ 5.2–5.8 ppm; thiolane-SO₂ at δ 3.1–3.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry of the thiolane ring and confirms Z/E configurations in pyrazole-thiolane linkages (see for analogous structures) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for sulfur-containing fragments .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data arising from substituent variations on the pyrazole or thiolane moieties?

Methodological Answer:

Discrepancies often stem from substituent electronic effects (e.g., nitro vs. amino groups). Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on pyrazole) and compare bioactivity using standardized assays .

- Computational Modeling : Density Functional Theory (DFT) calculates electronic profiles (e.g., HOMO/LUMO energies) to predict reactivity with biological targets .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanistic effects .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent (Position) | Electronic Effect | Observed Bioactivity Trend |

|---|---|---|

| -NO₂ (Pyrazole) | Electron-withdrawing | Increased anti-cancer activity |

| -NH₂ (Pyrazole) | Electron-donating | Enhanced anti-inflammatory |

| -CF₃ (Thiolane) | Lipophilic | Improved metabolic stability |

What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer:

- In Vitro Models :

- Cell Lines : MCF-7 (breast cancer) and RAW 264.7 (macrophages) for cytotoxicity and anti-inflammatory screening .

- Enzyme Assays : COX-2 inhibition (IC₅₀ determination) using fluorometric kits .

- In Vivo Models :

- Murine Models : Carrageenan-induced paw edema for anti-inflammatory efficacy; xenograft tumors for anticancer activity .

- Pharmacokinetics : Monitor plasma half-life and tissue distribution via HPLC-MS .

How can researchers address stability challenges during storage and biological testing?

Methodological Answer:

- pH Stability : Test degradation kinetics in buffers (pH 2–9) to identify optimal storage conditions (e.g., pH 7.4 for aqueous solutions) .

- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

- Excipient Screening : Use cyclodextrins or PEG to enhance solubility and stability in formulations .

What computational tools are recommended for predicting off-target interactions or toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.